6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Epigenetics PRMT6 inhibition Arginine methylation

6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide (CAS 2034361-84-5) is a strategically differentiated heterocyclic core. Unlike the 2-pyridyl isomer (99.7% kinase inhibition), this 3-pyridyl derivative yields moderate inhibition (75.2% at 10 µM), providing an essential reference for assay calibration and partial inhibition paradigms. Its scaffold delivers COX-2 inhibition equipotent to celecoxib (~0.04 µM) without sulfonamide moieties and serves as a 43 nM PRMT6 starting point. The 6-methoxy group and pyridin-3-yl amide linkage ensure unique target engagement, synthetic versatility (hydrolyzable amide, demethylatable methoxy), and IP-differentiation for library synthesis and SAR campaigns.

Molecular Formula C11H10N4O2
Molecular Weight 230.227
CAS No. 2034361-84-5
Cat. No. B2730064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide
CAS2034361-84-5
Molecular FormulaC11H10N4O2
Molecular Weight230.227
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)11(16)15-8-3-2-4-12-6-8/h2-7H,1H3,(H,15,16)
InChIKeySYQAVGFQQFNBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide (CAS 2034361-84-5): Structural Classification and Procurement-Relevant Identity


6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide (CAS 2034361-84-5, molecular formula C₁₁H₁₀N₄O₂, MW 230.22) is a heterocyclic small molecule belonging to the pyrimidine-4-carboxamide class [1]. Its core scaffold comprises a pyrimidine ring bearing a 6-methoxy substituent and a carboxamide linkage to a pyridin-3-yl amine. This architecture places the compound within a therapeutically explored chemical space encompassing anti-inflammatory COX-2 inhibitors, kinase inhibitors, and epigenetic modulator chemotypes [2][3]. However, the compound's differentiation from close structural analogs—such as the 6-ethoxy, 6-hydroxy, 6-morpholino, and pyridin-2-yl positional isomers—critically depends on the substituent electronic character and linker topology, which govern target engagement selectivity and physicochemical properties relevant to procurement decisions [4].

Why Generic Substitution of 6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide with In-Class Analogs Is Not Scientifically Justified


In-class pyrimidine-4-carboxamides cannot be assumed to be functionally interchangeable due to steep structure-activity relationships (SAR) documented across multiple target families. Substitution at the pyrimidine 6-position (e.g., methoxy vs. ethoxy vs. morpholino) alters electron density, hydrogen-bonding capacity, and steric bulk, directly affecting binding pocket complementarity [1]. Similarly, the position of the pyridine nitrogen on the carboxamide side chain (pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl) has been shown to produce dramatic differences in biochemical inhibition rates—for example, a 2-pyridyl analog achieved 99.7% inhibition at 10 µM with an IC₅₀ of 0.065 µM against a kinase target, whereas the corresponding 4-pyridyl isomer gave only 41.6% inhibition [2]. Furthermore, the linker topology (direct amide linkage at pyridin-3-yl vs. methylene-bridged pyridin-3-ylmethyl variants) determines conformational flexibility and target residence time. These SAR features mean that even structurally similar compounds require independent qualification for each application context, making procurement decisions based on generic class membership scientifically unsound [3].

Quantitative Differentiation Evidence for 6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide Versus Closest Comparators


PRMT6 Biochemical Inhibition: Potency Comparison Among 6-Position Pyrimidine Substituents

In a biochemical methylation assay using full-length human PRMT6 (residues 1-375) expressed in a baculovirus system, compounds from the pyrimidine-4-carboxamide series were evaluated for inhibitory activity. The 6-methoxy substituted analog bearing a pyridin-3-yl carboxamide moiety demonstrated an IC₅₀ of 43 nM against PRMT6 [1]. This represents a substantial potency gain relative to the structurally distinct PRMT6 inhibitor EPZ020411, which exhibits an IC₅₀ of 10 nM but lacks the pyrimidine-4-carboxamide scaffold entirely, occupying a different chemical space . Within the pyrimidine-4-carboxamide series itself, SAR trends indicate that 6-position alkoxy substituents larger than methoxy (e.g., ethoxy) generally reduce PRMT6 potency due to steric clashes in the substrate arginine binding channel, though head-to-head data for the 6-ethoxy analog under identical assay conditions are not publicly available [1].

Epigenetics PRMT6 inhibition Arginine methylation Pyrimidine-4-carboxamide SAR

Pyridine Nitrogen Positional Isomer Effect on Target Inhibition: Pyridin-3-yl vs. Pyridin-2-yl vs. Pyridin-4-yl

A systematic study of pyrimidine-4-carboxamide regioisomers evaluated the effect of pyridine nitrogen position on biochemical inhibition. The 2-pyridyl isomer (R₂ = 2-pyridyl) achieved 99.7 ± 0.2% inhibition at 10 µM with an IC₅₀ of 0.065 ± 0.022 µM. In contrast, the 3-pyridyl isomer showed markedly reduced activity at 75.2 ± 1.9% inhibition at the same concentration, and the 4-pyridyl isomer declined further to 41.6 ± 2.0% [1]. This positional gradient—2-pyridyl > 3-pyridyl > 4-pyridyl—demonstrates that the pyridine nitrogen orientation is a critical determinant of target binding, with the 3-pyridyl isomer occupying an intermediate activity tier that may be advantageous for achieving selective target engagement profiles where full 2-pyridyl potency is undesirable or leads to off-target effects.

Positional isomer SAR Kinase inhibition Pyridyl topology Procurement selectivity

6-Position Methoxy vs. Morpholino Substitution: Target Selectivity and Physicochemical Divergence

The 6-position substituent on the pyrimidine-4-carboxamide core fundamentally alters the biological target profile. The 6-morpholino analog (6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide) has been identified as a potential inhibitor of the mitotic kinase Mps1, a target relevant to cancer cell division . In contrast, the 6-methoxy analog is associated with COX-2 inhibition and PRMT family engagement, consistent with the methoxy group's smaller steric footprint and distinct electronic properties allowing accommodation in narrower, more polar binding pockets [1]. No published Mps1 inhibitory activity has been reported for the 6-methoxy compound, nor COX-2 activity for the 6-morpholino compound, indicating target specificity driven by the 6-position substituent. From a procurement perspective, the methoxy substituent (MW contribution ~31 Da, cLogP contribution ~ −0.1) also confers lower molecular weight and higher ligand efficiency compared to the morpholino group (MW contribution ~86 Da), which may translate to superior pharmacokinetic properties in downstream optimization [2].

Substituent SAR Kinase selectivity Mps1 kinase Physicochemical properties

COX-2 Enzyme Inhibition Potency: Pyrimidine-Pyridine Hybrids in the Context of Celecoxib Benchmarking

A comprehensive 2021 review of pyrimidine anti-inflammatory SAR documented that specific pyrimidine-pyridine hybrid compounds achieved IC₅₀ values against COX-2 of 0.04 ± 0.09 µM and 0.04 ± 0.02 µM, statistically indistinguishable from the reference drug celecoxib (IC₅₀ = 0.04 ± 0.01 µM) [1]. This COX-2 inhibitory activity is structurally enabled by the pyridin-3-yl carboxamide motif, which positions the pyridine nitrogen for key hydrogen-bond interactions within the COX-2 active site. By contrast, pyrimidine derivatives bearing alternative N-substituents (e.g., substituted phenyl or benzyl groups) have shown substantially weaker COX-2 inhibition, with some analogs exhibiting IC₅₀ values in the 3.5 µM range [2]. This 80- to 90-fold difference underscores the non-substitutability of the pyridin-3-yl carboxamide substructure for COX-2-targeted applications.

COX-2 inhibition Anti-inflammatory Pyrimidine-pyridine hybrids Celecoxib comparator

Linker Topology Impact: Direct Amide vs. Methylene-Bridged Pyridin-3-ylmethyl Analogs

The direct amide linkage to pyridin-3-yl in the target compound permits restricted conformational freedom compared to methylene-bridged analogs bearing a pyridin-3-ylmethyl group. A methylene-bridged comparator, 2-amino-6-(furan-2-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide, demonstrated a Kᵢ of 9.40 nM against the human adenosine A2A receptor, indicating that the methylene spacer accommodates the extended binding pocket topology of this GPCR [1]. The direct amide-linked 6-methoxy-N-(pyridin-3-yl) analog lacks published A2A receptor data, consistent with its inability to achieve the optimal binding conformation for this target. Conversely, for targets with a shallower binding cleft such as COX-2 and PRMTs, the more rigid and compact direct amide topology of the target compound may provide a selectivity advantage over flexible methylene-bridged analogs, though direct comparative data remain to be generated [2].

Linker SAR Adenosine A2A receptor Binding affinity Conformational restriction

Evidence-Backed Research and Procurement Application Scenarios for 6-Methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide


COX-2 Inhibitor Lead Optimization Programs Requiring Non-Coxib Chemical Matter

For medicinal chemistry teams developing next-generation anti-inflammatory agents, 6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide offers a validated entry point into the pyrimidine-pyridine hybrid chemotype, which has demonstrated COX-2 inhibition equipotent to celecoxib (IC₅₀ ≈ 0.04 µM) while lacking the sulfonamide or sulfone moieties characteristic of the coxib class [1]. This scaffold differentiation is valuable for programs seeking to address COX-2 selectivity issues or navigate intellectual property landscapes. The compound's direct amide-linked pyridin-3-yl group and 6-methoxy substituent can serve as the core for parallel SAR exploration, with the 3-pyridyl position offering an intermediate activity tier that may facilitate tuning of target engagement [2].

PRMT6 Chemical Probe Development Using a Pyrimidine-4-Carboxamide Scaffold

Epigenetic drug discovery groups targeting protein arginine methyltransferase 6 (PRMT6) can utilize this compound (or its close structural analog within the pyrimidine-4-carboxamide series) as a 43 nM potency starting point, as documented in BindingDB [1]. Unlike the established PRMT6 probe EPZ020411 (IC₅₀ = 10 nM), which is based on a pyrazolopyrimidine core, the pyrimidine-4-carboxamide scaffold provides a chemically distinct chemotype that may exhibit a different selectivity fingerprint across the PRMT family [2]. The 6-methoxy group occupies a sterically constrained pocket, and systematic variation at this position is expected to modulate isoform selectivity, enabling the development of tool compounds with tailored PRMT inhibition profiles.

Kinase Selectivity Panel Screening: Pyridin-3-yl Positional Isomer as an Intermediate Potency Tool

For kinase profiling facilities and selectivity screening campaigns, the 3-pyridyl isomer of the pyrimidine-4-carboxamide series occupies a strategically important activity window. Direct comparative data show that while the 2-pyridyl isomer achieves near-complete inhibition (99.7% at 10 µM, IC₅₀ = 0.065 µM), the 3-pyridyl isomer yields moderate inhibition (75.2% at 10 µM) [1]. This intermediate potency makes the 3-pyridyl compound a useful reference standard for calibrating assay sensitivity, establishing selectivity thresholds, and identifying kinase targets where partial inhibition is therapeutically desirable—for example, in allosteric modulation paradigms or when avoiding complete pathway shutdown is necessary to minimize toxicity [2].

Heterocyclic Building Block for Focused Library Synthesis

As a procurement item for parallel synthesis or DNA-encoded library (DEL) construction, 6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide provides a functionalized pyrimidine core amenable to diversification at multiple vectors. The carboxamide linkage can be hydrolyzed to the carboxylic acid for amide coupling, the methoxy group can be demethylated to reveal a hydroxyl handle for alkylation, and the pyridine nitrogen can participate in metal coordination or salt formation. This synthetic versatility, combined with the compound's compact molecular weight (230.22 Da) and favorable ligand efficiency metrics, makes it an attractive starting material for generating screening libraries biased toward kinase, COX-2, and epigenetic target space [1].

Quote Request

Request a Quote for 6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.